molecular formula C16H26N2O3 B7087041 N-(2-methyl-1-morpholin-4-ylpropan-2-yl)-2-propylfuran-3-carboxamide

N-(2-methyl-1-morpholin-4-ylpropan-2-yl)-2-propylfuran-3-carboxamide

Cat. No.: B7087041
M. Wt: 294.39 g/mol
InChI Key: GAVVJRAPCBNSGY-UHFFFAOYSA-N
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Description

N-(2-methyl-1-morpholin-4-ylpropan-2-yl)-2-propylfuran-3-carboxamide: is a synthetic organic compound with a complex structure. It contains a morpholine ring, a furan ring, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-(2-methyl-1-morpholin-4-ylpropan-2-yl)-2-propylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-4-5-14-13(6-9-21-14)15(19)17-16(2,3)12-18-7-10-20-11-8-18/h6,9H,4-5,7-8,10-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVVJRAPCBNSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CO1)C(=O)NC(C)(C)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1-morpholin-4-ylpropan-2-yl)-2-propylfuran-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-bromo-2-methyl-1-morpholinopropan-1-one with zinc in tetrahydrofuran at room temperature, followed by the addition of 3-bromothiophene and a palladium catalyst in a mixture of tetrahydrofuran and toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1-morpholin-4-ylpropan-2-yl)-2-propylfuran-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Various substitution reactions can occur at the morpholine ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carboxamide group may produce the corresponding amine.

Scientific Research Applications

N-(2-methyl-1-morpholin-4-ylpropan-2-yl)-2-propylfuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Studied for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-1-morpholin-4-ylpropan-2-yl)-2-propylfuran-3-carboxamide is not fully understood. it is believed to interact with specific proteins and enzymes, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell growth, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-(morpholin-4-yl)propan-2-amine
  • 2-methyl-2-(morpholin-4-yl)propan-1-amine
  • methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine

Uniqueness

N-(2-methyl-1-morpholin-4-ylpropan-2-yl)-2-propylfuran-3-carboxamide is unique due to its combination of a morpholine ring, a furan ring, and a carboxamide group. This structure provides it with distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.

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